MKC8866

Prostate Cancer IRE1α-XBP1s Pathway Tumor Xenograft

MKC8866, also known as ORIN1001, is a salicylaldehyde-based small molecule that selectively inhibits the RNase activity of inositol-requiring enzyme 1 alpha (IRE1α) with an in vitro IC50 of 0.29 μM. Unlike pan-UPR modulators or kinase-targeting IRE1 inhibitors, MKC8866 specifically blocks X-box binding protein 1 (XBP1) mRNA splicing without affecting IRE1α kinase activity, thereby attenuating the unfolded protein response (UPR) in cancer and stress models.

Molecular Formula C18H19NO7
Molecular Weight 361.3 g/mol
CAS No. 1338934-59-0
Cat. No. B609116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMKC8866
CAS1338934-59-0
SynonymsMKC-8866;  MKC 8866;  MKC8866;  IRE1-IN-8866;  IRE1IN8866;  IRE1 IN 8866;  IRE1-IN8866;  IRE1-IN 8866;  IRE1IN-8866;  IRE1IN 8866
Molecular FormulaC18H19NO7
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3
InChIInChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3
InChIKeyIFDGMRMUJYGWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MKC8866 (CAS 1338934-59-0): A Clinically Advanced IRE1α RNase Inhibitor for ER Stress and UPR Research


MKC8866, also known as ORIN1001, is a salicylaldehyde-based small molecule that selectively inhibits the RNase activity of inositol-requiring enzyme 1 alpha (IRE1α) with an in vitro IC50 of 0.29 μM [1]. Unlike pan-UPR modulators or kinase-targeting IRE1 inhibitors, MKC8866 specifically blocks X-box binding protein 1 (XBP1) mRNA splicing without affecting IRE1α kinase activity, thereby attenuating the unfolded protein response (UPR) in cancer and stress models . This compound has demonstrated robust preclinical efficacy in prostate cancer models and is currently undergoing Phase 1/2 clinical evaluation for advanced solid tumors, representing a key research tool for IRE1α-XBP1s pathway interrogation [2].

Why IRE1α RNase Inhibitors Cannot Be Substituted for MKC8866 in Critical UPR Pathway Research


IRE1α is a bifunctional enzyme possessing both kinase and RNase activities; however, the pharmacological landscape of IRE1 inhibitors is highly fragmented. Compounds such as STF-083010 and KIRA8 target distinct domains or functional outputs, while 4μ8C exhibits variable cross-species activity in fungal models [1]. MKC8866 is uniquely characterized by its RNase-specific mechanism, oral bioavailability, and clinically validated safety profile, making direct substitution with other IRE1 inhibitors scientifically unsound [2]. Differences in potency, target engagement selectivity, and in vivo pharmacology preclude interchangeability without risking experimental irreproducibility or misinterpretation of IRE1α-dependent biology [3].

MKC8866: Quantitative Differentiation Against Comparator IRE1α Inhibitors (STF-083010, 4μ8C, KIRA8)


In Vivo Monotherapy Tumor Growth Inhibition in Multiple Prostate Cancer Preclinical Models

MKC8866 demonstrates strong single-agent in vivo efficacy in prostate cancer models, whereas comparator IRE1α inhibitors exhibit more limited monotherapy activity or are characterized primarily as chemotherapy sensitizers [1]. MKC8866 significantly reduced tumor volume as a standalone oral agent in both subcutaneous and orthotopic prostate cancer xenografts, establishing a direct antitumor effect not consistently observed with STF-083010 or KIRA8 in similar monotherapy settings [2].

Prostate Cancer IRE1α-XBP1s Pathway Tumor Xenograft

Oral Bioavailability and Sustained In Vivo Target Engagement (PK/PD Correlation)

MKC8866 exhibits favorable oral pharmacokinetics with sustained plasma exposure that translates to durable pharmacodynamic (PD) target engagement in vivo, a critical differentiation from earlier-generation IRE1 inhibitors that lack reported oral bioavailability or require parenteral administration [1]. Following oral dosing, MKC8866 achieves plasma concentrations sufficient to inhibit IRE1α RNase activity in liver and kidney tissues, whereas comparators such as 4μ8C and STF-083010 have limited published in vivo PK/PD characterization [2].

Pharmacokinetics IRE1α Inhibition Oral Bioavailability

Combination Synergy with Paclitaxel and Docetaxel: Enhanced Efficacy and Delayed Tumor Regrowth

MKC8866 synergizes with clinically relevant taxane chemotherapies—paclitaxel and docetaxel—to enhance antitumor efficacy and delay tumor regrowth following chemotherapy withdrawal, a combination benefit not reported for STF-083010 or KIRA8 with these specific agents [1]. In MDA-MB-231 breast cancer xenografts, MKC8866 (300 mg/kg orally for 28 days) combined with paclitaxel (7.5 mg/kg, days 1-10) suppressed tumor regrowth after paclitaxel cessation, whereas paclitaxel alone resulted in rapid tumor recurrence by day 18 post-withdrawal [2].

Combination Therapy Taxane Chemotherapy Tumor Regrowth

Clinical Development Status: Only IRE1α RNase Inhibitor with Active Phase 1/2 Trial in Advanced Solid Tumors

MKC8866 (ORIN1001) is the only IRE1α RNase-specific inhibitor to have advanced into Phase 1/2 clinical trials for patients with advanced solid tumors, distinguishing it from research-stage comparators such as STF-083010, 4μ8C, and MKC-3946 that lack clinical development programs [1]. This clinical progression provides human safety and tolerability data that are entirely absent for alternative IRE1 inhibitors, reducing translational risk for preclinical-to-clinical research programs [2].

Clinical Trials Advanced Solid Tumors IRE1α Inhibitor

RNase-Specific Inhibition without Kinase Domain Interference

MKC8866 selectively inhibits IRE1α RNase activity (XBP1 mRNA cleavage) without affecting the IRE1α kinase domain, a mechanistic distinction from dual kinase/RNase inhibitors and from kinase-targeting compounds like KIRA8 that operate via distinct UPR nodes . This RNase-specific profile enables precise dissection of the XBP1s-dependent transcriptional program without confounding effects on IRE1α autophosphorylation or RIDD (regulated IRE1-dependent decay) outputs that may be modulated by broader-spectrum inhibitors [1].

IRE1α RNase Kinase-Independent XBP1 Splicing

Optimal Research and Procurement Applications for MKC8866 Based on Validated Differentiation


Preclinical Prostate Cancer Monotherapy and Mechanistic Studies

MKC8866 is optimally deployed in prostate cancer xenograft and syngeneic models where single-agent tumor growth inhibition is required. Its robust monotherapy activity in multiple PCa models, validated by Nature Communications (2019), makes it the preferred IRE1α inhibitor for studies investigating c-MYC regulation, UPR addiction, and IRE1α-XBP1s pathway dependence in prostate tumorigenesis [1]. This application is directly supported by the in vivo monotherapy evidence established in Section 3.

Combination Therapy with Taxane Chemotherapy (Paclitaxel or Docetaxel)

Investigators studying strategies to overcome taxane resistance or delay disease recurrence should utilize MKC8866 in combination with paclitaxel or docetaxel. The validated synergy and delayed tumor regrowth phenotype observed in MDA-MB-231 xenografts (paclitaxel + MKC8866 cohort) provide a defined experimental framework for testing IRE1α inhibition as a chemosensitization strategy [2]. This scenario derives directly from the combination therapy evidence item in Section 3.

Translational Oncology Programs Requiring Clinical-Stage Tool Compounds

For drug discovery and translational research teams preparing IND-enabling studies or seeking clinically validated tool compounds, MKC8866 (ORIN1001) offers the unique advantage of existing Phase 1/2 human safety and PK data. This substantially reduces the translational gap between preclinical IRE1α biology and clinical development planning, a benefit unavailable with any other IRE1α RNase inhibitor [3]. This application is predicated on the clinical development evidence in Section 3.

IRE1α-XBP1s Pathway Dissection Without Kinase Confounding

When experimental designs demand selective RNase inhibition while preserving IRE1α kinase and RIDD functions intact, MKC8866 provides the necessary mechanistic precision. Its RNase-specific profile (IC50 0.29 μM, with no kinase domain interference) enables clean interrogation of XBP1s-dependent transcription without the pleiotropic effects of pan-UPR modulators or dual-targeting IRE1 inhibitors . This application is supported by the RNase-specific inhibition evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MKC8866

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.